3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from catechol and formaldehyde under acidic conditions. The pyrrolidine ring is then introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound. Finally, the o-tolyl group is attached via an amide bond formation using o-toluidine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d][1,3]dioxole moiety, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: N-bromosuccinimide (NBS)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
- Sodium (E)-3-(benzo[d][1,3]dioxol-5-yl)-3-oxoprop-1-en-1-olate
Uniqueness
3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is unique due to its combination of a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and an o-tolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-4-2-3-5-16(13)20-19(22)21-9-8-15(11-21)14-6-7-17-18(10-14)24-12-23-17/h2-7,10,15H,8-9,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMLJIZIEKXRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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